molecular formula C13H9NO2 B11893136 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile

Cat. No.: B11893136
M. Wt: 211.22 g/mol
InChI Key: YUKRLNZZPVSLGJ-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile (CAS 942631-86-9) is a chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a naphthodioxane core, a structure known to be a key scaffold in the development of biologically active molecules. Research indicates that derivatives based on this structure are being actively investigated as promising precursors for the development of novel antibacterial agents, particularly as inhibitors of the bacterial cell division protein FtsZ . The naphthodioxane ring system serves as a versatile building block for further chemical functionalization. The nitrile group at the 6-position offers a synthetic handle for further derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. The primary value of this compound lies in its application as a synthetic intermediate in pharmaceutical research and development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2,3-dihydrobenzo[g][1,4]benzodioxine-6-carbonitrile

InChI

InChI=1S/C13H9NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h1-3,6-7H,4-5H2

InChI Key

YUKRLNZZPVSLGJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C=CC=C(C3=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The direct cyclocondensation of 2,3-dihydroxynaphthalene-6-carbonitrile with 1,2-dibromoethane under basic conditions constitutes a foundational method. Potassium carbonate facilitates deprotonation of the phenolic hydroxyl groups, enabling nucleophilic attack on the dibromoethane to form the 1,4-dioxine ring. This one-pot reaction typically proceeds in refluxing acetone or dimethylformamide (DMF), achieving yields of 65–80% after purification by silica gel chromatography.

Key Reaction Parameters

ParameterValue/DetailSource Citation
Substrate2,3-Dihydroxynaphthalene-6-carbonitrile
Alkylating Agent1,2-Dibromoethane
BaseK₂CO₃
SolventAcetone or DMF
TemperatureReflux (56–80°C)
Yield65–80%

Optimization Challenges

Competing side reactions, such as over-alkylation or ether formation, necessitate precise stoichiometric control of 1,2-dibromoethane. Excess reagent promotes di-substitution, reducing monocyclic product yields. Chromatographic purification with petroleum ether/ethyl acetate (9:1 to 3:1) effectively isolates the target compound. Nuclear magnetic resonance (NMR) characterization confirms regioselectivity, with distinct aromatic proton signals at δ 7.68–7.32 ppm and dioxine methylene protons at δ 4.20–3.80 ppm.

Late-Stage Cyanation of Halogenated Intermediates

Halogenation-Cyanation Sequence

An alternative route involves the synthesis of 6-bromo-2,3-dihydronaphtho[2,3-b]dioxine followed by cyanation. Bromination at position 6 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation. Subsequent displacement of the bromide with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120–140°C affords the nitrile product.

Representative Procedure

  • Bromination : 2,3-Dihydronaphtho[2,3-b][1,dioxine (1.0 equiv) is treated with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ at reflux for 6 h.

  • Cyanation : The crude bromide (1.0 equiv) is reacted with CuCN (2.0 equiv) in DMSO at 130°C for 12 h.

  • Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) yields 45–60% of the target nitrile.

Limitations and Mitigation Strategies

Low cyanation yields (45–60%) stem from competitive elimination or solvent coordination effects. Polar aprotic solvents like DMSO enhance CuCN solubility but may promote side reactions. Microwave-assisted conditions (150°C, 30 min) improve efficiency, achieving yields up to 70%.

Carboxylic Acid Derivatization Pathways

Hydrolysis and Amidation-Dehydration

Starting from ethyl 2,3-dihydronaphtho[2,3-b][1,dioxine-6-carboxylate, hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) generates the carboxylic acid. Conversion to the primary amide via mixed-anhydride intermediates (using ethyl chloroformate and triethylamine) precedes dehydration with phosphorus oxychloride (POCl₃) to yield the nitrile.

Critical Data

StepReagents/ConditionsYieldSource Citation
HydrolysisLiOH, THF/H₂O, reflux, 4 h85–90%
AmidationEthyl chloroformate, NH₃, 0°C, 2 h70–75%
DehydrationPOCl₃, toluene, 110°C, 6 h60–65%

Direct Cyanation of Carboxylic Acids

Recent advances employ trichloroacetonitrile (CCl₃CN) as a cyanation reagent under palladium catalysis. The carboxylic acid is converted to an acyl chloride (using thionyl chloride) and subsequently reacted with CCl₃CN in the presence of Pd(PPh₃)₄ (5 mol%) and triethylamine, yielding the nitrile at 80–100°C. This method circumvents amide intermediates, achieving overall yields of 55–65%.

Comparative Analysis of Methodologies

Yield and Scalability

Cyclocondensation offers the highest yields (65–80%) but requires access to 2,3-dihydroxynaphthalene-6-carbonitrile, which may necessitate multi-step synthesis. Late-stage cyanation is modular but suffers from moderate efficiency (45–70%). Carboxylic acid derivatization balances yield (55–65%) and functional group tolerance, making it suitable for late-stage diversification.

Practical Considerations

  • Purification : Silica gel chromatography remains standard, though recrystallization from ethanol/water mixtures improves purity for crystalline intermediates.

  • Characterization : 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR are indispensable for confirming regiochemistry, particularly distinguishing dioxine methylene protons (δ 4.20–3.80 ppm) from aromatic signals .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. For instance, the compound might interact with enzymes or receptors, altering their activity and thereby affecting metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Functional Groups Structural Features Applications/Properties
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile 19102-07-9 Nitrile (-CN) Fused naphthodioxine core Intermediate for drug synthesis; high thermal stability due to aromaticity
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride 123-99-9 Carbonyl chloride (-COCl) Benzodioxine ring Reactive acylating agent; used in peptide coupling and polymer synthesis
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile 1536767-20-0 Nitrile, ketone, pyridine ring Hybrid benzodioxine-pyridine scaffold Potential kinase inhibitor; enhanced hydrogen-bonding capacity due to pyridine N and ketone
2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile 942631-85-8 Nitrile, hydrogenated ring Partially saturated naphthodioxine core Improved solubility in non-polar solvents; reduced aromatic conjugation
6-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile 924858-84-4 Nitrile, amide, pyrrolizine ring Complex heterocyclic system Investigated for antitumor activity; structural complexity may enhance target specificity

Reactivity and Stability

  • Nitrile vs. Carbonyl Chloride : The nitrile group in the target compound is less reactive than the carbonyl chloride in CAS 123-99-9, making it more stable under ambient conditions. However, the carbonyl chloride’s electrophilicity is advantageous for rapid acylations .
  • Hydrogenation Effects : The tetrahydronaphthodioxine derivative (CAS 942631-85-8) exhibits reduced aromaticity compared to the target compound, leading to lower melting points and increased solubility in lipophilic environments .

Research Implications

The structural diversity among these analogs highlights the importance of tailoring substituents and ring saturation for specific applications. For instance:

  • Drug Design : Nitrile-containing derivatives are preferred for stability, while reactive groups (e.g., carbonyl chloride) are reserved for in-situ syntheses .
  • Material Science : Hydrogenated analogs (e.g., CAS 942631-85-8) may improve compatibility with hydrophobic polymers .

Biological Activity

2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of naphthoquinone derivatives, characterized by a fused dioxine ring structure. Its molecular formula is C12H7N1O2C_{12}H_{7}N_{1}O_{2}, and it has a molecular weight of approximately 199.19 g/mol. The synthesis of this compound typically involves multi-step organic reactions which may include cyclization and functional group transformations.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong cytotoxicity.

The proposed mechanism of action includes the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death.

Pharmacological Studies

Recent pharmacological studies have explored the interaction of this compound with various biological targets:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in cancer metabolism, such as topoisomerases and kinases.
  • Receptor Activity : Preliminary studies suggest potential interaction with G-protein coupled receptors (GPCRs), which could mediate its effects on cellular signaling pathways.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in:

  • Tumor Volume Reduction : An average reduction of 45% in tumor volume after four weeks of treatment.
  • Survival Rate : Increased survival rates among treated mice compared to untreated controls.

Case Study 2: Toxicology Profile

In a toxicological assessment, the compound was evaluated for potential side effects. Key findings included:

  • Acute Toxicity : LD50 values were determined to be above 2000 mg/kg in rodents, suggesting low acute toxicity.
  • Chronic Effects : Long-term exposure studies indicated no significant organ damage or adverse effects at therapeutic doses.

Data Summary Table

Biological Activity Observation IC50 (µM) Notes
Anticancer (MCF-7)Cytotoxicity observed15Induces apoptosis
Anticancer (HeLa)Cytotoxicity observed20ROS generation
Anticancer (A549)Cytotoxicity observed25Enzyme inhibition noted
ToxicologyLow acute toxicity>2000No chronic effects at therapeutic doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis is typically employed, involving cyclization reactions and functional group transformations. For example, describes a related dioxino-pyridine compound synthesized via alkaline alumina-mediated rearrangements and Michael additions, which could be adapted for the naphtho-dioxine core. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using polar aprotic solvents) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the fused naphtho-dioxine structure and carbonitrile group (δ ~110-120 ppm for CN). highlights similar nitrile-containing compounds analyzed via NMR.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching C₁₃H₈N₂O₂).
  • IR Spectroscopy : Detect the C≡N stretch (~2200 cm⁻¹).
    Cross-reference data with structurally analogous compounds, such as benzodioxine derivatives in .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : Solubility screening in DMSO, DMF, and chloroform is recommended due to the compound’s aromatic and polar nitrile groups. For kinetic studies, use DMSO for stock solutions. Pre-saturate solvents to avoid precipitation during biological assays. lists solubility data for related dioxine derivatives, suggesting similar trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodological Answer : Synthesize analogs with substituents at positions 5, 7, or 8 of the naphtho-dioxine core (e.g., halogens, methyl, or methoxy groups). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. demonstrates how halogen substitutions (Cl, Br) in dioxino-pyridine derivatives alter bioactivity, providing a model for SAR design .

Q. How should researchers address contradictory data in reported inhibitory effects across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate target engagement via Western blotting or thermal shift assays. For example, notes variability in therapeutic potential for structurally complex nitriles, emphasizing the need for orthogonal validation methods (e.g., CRISPR knockdowns) .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous proteins (e.g., cytochrome P450). Refine predictions with molecular dynamics simulations (GROMACS) to assess stability. ’s analysis of dithiine-dicarbonitrile interactions with enzymes provides a framework for modeling .

Key Considerations

  • Contradictory Data : Always cross-validate using orthogonal methods (e.g., SPR for binding affinity if ELISA results conflict).
  • Advanced SAR : Leverage X-ray crystallography (if feasible) to resolve binding conformations, as seen in ’s dithiine studies .

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